molecular formula C9H13Cl2N B1460470 (R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride CAS No. 29850-85-9

(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride

Cat. No. B1460470
CAS RN: 29850-85-9
M. Wt: 206.11 g/mol
InChI Key: FNFAFYJSZXBEBR-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride, more commonly known as R-Et-Cl, is an organic compound widely used in scientific research. It is a colorless solid with a molecular formula of C9H14ClN•HCl and a molecular weight of 215.6 g/mol. R-Et-Cl is a chiral compound, meaning that it has two non-superimposable mirror images, and is commercially available in both enantiomeric forms.

Scientific Research Applications

Analytical Method Development

  • Sensitive Methods for Determination : A study developed and validated sensitive methods using UV-derivative spectrophotometry and reversed-phase high-performance liquid chromatography for the determination of sibutramine hydrochloride monohydrate in pharmaceutical products, a compound closely related to "(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride". The study emphasized the precision, accuracy, and rapidity of these methods, highlighting their significance in quality control processes (Singh et al., 2008).

Synthesis and Characterization

  • Copolymerization for Leather Industry : Research on the copolymerization of 4-chlorophenyl acrylate with methyl acrylate synthesized polymers showed potential applications in the leather industry. The study detailed the synthesis, characterization, reactivity ratios, and thermal properties, indicating how modifications in polymer composition could improve thermal stability and application performance (Thamizharasi et al., 1999).

Biomedical Applications

  • Neurokinin-1 Receptor Antagonist Development : An orally active, water-soluble neurokinin-1 receptor antagonist was developed, demonstrating high affinity and efficacy in pre-clinical tests for emesis and depression. This research showcases the potential therapeutic applications of compounds structurally related to "(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride" (Harrison et al., 2001).

  • Improved Synthesis of Antidepressants : A novel industrial synthesis process for sertraline hydrochloride, an effective antidepressant, was presented, highlighting the importance of efficient synthesis methods for pharmaceuticals related to "(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride" (Vukics et al., 2002).

  • Antifungal Compound Synthesis : The synthesis and crystal structure of a novel compound with antifungal properties were discussed, underscoring the potential of derivatives of "(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride" in addressing agricultural and medicinal challenges (Si, 2009).

properties

IUPAC Name

(1R)-1-(4-chlorophenyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFAFYJSZXBEBR-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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